2-Aminoethanesulfonamide

Descripción

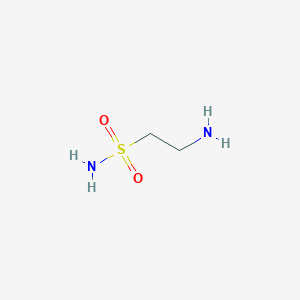

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminoethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQXBXLDXSQURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195933 | |

| Record name | Ethanesulfonamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-70-5 | |

| Record name | Taurineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4378-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonamide, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAURINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTG0L34CGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Aminoethanesulfonamide and Its Derivatives

Established Synthetic Pathways for 2-Aminoethanesulfonamide

Established synthetic routes to this compound and its derivatives often employ protective group strategies and classical amide bond-forming reactions. These methods are reliable and have been widely used in the preparation of these compounds.

Reaction of Phthalic Anhydride (B1165640) with this compound Hydrochlorides

A common strategy for the synthesis of 2-aminoethanesulfonamides involves a multi-step sequence that utilizes phthalic anhydride as a protecting group for the primary amine of 2-aminoethanesulfonic acid (taurine). This approach ensures selective reactions at the sulfonyl group.

The synthesis commences with the reaction of taurine (B1682933) with phthalic anhydride, which protects the amino group as a phthalimide (B116566). The resulting 2-phthalimidoethanesulfonic acid is then converted to its sodium salt. Treatment of this salt with a chlorinating agent, such as phosphorus pentachloride (PCl₅), furnishes the key intermediate, 2-phthalimidoethanesulfonyl chloride. This sulfonyl chloride is then reacted with various primary or secondary amines to afford the corresponding N-substituted 2-phthalimidoethanesulfonamides. The final step involves the removal of the phthaloyl protecting group, typically by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in ethanol, to yield the desired this compound hydrochlorides. wikipedia.orgnews-medical.net

This sequence is a versatile method for producing a range of N-substituted 2-aminoethanesulfonamides. The yields for the deprotection step to obtain the free amino-sulfonamides are generally in the range of 30-51%. news-medical.net

Acid Chloride Method for Conjugation with 2-Aminoethanesulfonamides as Free Bases

The acid chloride method is a robust and widely used technique for the formation of amide bonds. This approach is particularly effective for the conjugation of carboxylic acids with 2-aminoethanesulfonamides, which are used as their free bases in this reaction.

The general procedure involves the activation of a carboxylic acid by converting it into a more reactive acid chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with the free base of a this compound in the presence of a suitable base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrogen chloride gas that is liberated during the reaction. news-medical.net

This method has been successfully employed in the synthesis of amidoethanesulfonamides of betulonic acid. news-medical.net In this specific application, betulonic acid is first converted to betulonic acid chloride. This reactive intermediate is then coupled with various 2-aminoethanesulfonamides (as free bases) to produce the target N-acyl-2-aminoethanesulfonamides. This approach has been shown to provide good yields, often outperforming other coupling methods. news-medical.net

Other Established Synthetic Approaches

Beyond the phthalimide and acid chloride methods, other established synthetic pathways to the core structure of this compound, which is derived from taurine, are noteworthy. These industrial-scale syntheses of taurine provide the foundational precursor for its amide derivatives.

One major commercial method involves the ammonolysis of isethionic acid (2-hydroxyethanesulfonic acid). Isethionic acid itself is produced from the reaction of ethylene (B1197577) oxide with aqueous sodium bisulfite. researchgate.net Another direct approach to taurine is the reaction of aziridine (B145994) with sulfurous acid. researchgate.net

A laboratory-scale synthesis of taurine involves the alkylation of ammonia (B1221849) using bromoethanesulfonate salts. researchgate.net Furthermore, taurine can be synthesized via the reaction of 2-aminoethylsulfuric acid (prepared from monoethanolamine and sulfuric acid) with sodium sulfite. wikipedia.org These fundamental syntheses of taurine are crucial as they provide the starting material for its subsequent conversion into this compound and its derivatives.

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of this compound derivatives. These innovative approaches often utilize modern coupling reagents to achieve higher yields and milder reaction conditions.

Conjugation with Betulinic and Betulonic Acids using Mukaiyama Reagent

A notable innovation in the synthesis of this compound derivatives is the use of the Mukaiyama reagent (2-bromo-1-methylpyridinium iodide) for the conjugation with complex natural products like betulinic and betulonic acids. wikipedia.org This method facilitates the formation of an amide bond between the carboxylic acid group of the triterpenoids and the amino group of 2-aminoethanesulfonamides.

The reaction is typically carried out by activating the carboxylic acid of betulinic or betulonic acid with the Mukaiyama reagent in the presence of a tertiary amine base such as triethylamine (Et₃N), tributylamine (B1682462) (Bu₃N), or N,N-diisopropylethylamine (i-Pr₂EtN). The activated acid is then coupled with a this compound hydrochloride. The reaction proceeds in a solvent like dichloromethane (B109758) (CH₂Cl₂) under reflux conditions. wikipedia.org

The yields for this conjugation reaction vary depending on the specific substrates and reaction conditions, generally ranging from 28% to 67%. wikipedia.org This approach has enabled the synthesis of novel sulfonamide derivatives of lupane-type triterpenoids where the sulfonamide moiety is linked to the C-17 position of the triterpene skeleton through an amidoethane spacer. wikipedia.org

| Triterpenoic Acid | This compound Derivative | Yield (%) |

| Betulinic Acid | N,N-Dimethyl-2-aminoethanesulfonamide | 45 |

| Betulinic Acid | 1-(2-Aminoethylsulfonyl)piperidine | 52 |

| Betulinic Acid | 4-(2-Aminoethylsulfonyl)morpholine | 67 |

| Betulonic Acid | N,N-Dimethyl-2-aminoethanesulfonamide | 39 |

| Betulonic Acid | 1-(2-Aminoethylsulfonyl)piperidine | 48 |

| Betulonic Acid | 4-(2-Aminoethylsulfonyl)morpholine | 28 |

Table 1: Yields of 2-Amidoethanesulfonamides of Betulinic and Betulonic Acids using the Mukaiyama Reagent. Data sourced from wikipedia.org.

Synthesis of Amidoethanesulfonamides of Betulonic Acid

Further refinement in the synthesis of amidoethanesulfonamides of betulonic acid has been achieved through the acid chloride method, utilizing 2-aminoethanesulfonamides as free bases. news-medical.net This approach has been demonstrated to be more efficient than the Mukaiyama reagent-mediated coupling, providing higher yields of the desired products. news-medical.net

In this synthetic route, betulonic acid is first converted to its highly reactive acid chloride using oxalyl chloride. This intermediate is then directly reacted with the free base form of various 2-aminoethanesulfonamides in the presence of triethylamine. The use of the free base of the sulfonamide, as opposed to its hydrochloride salt, is a key aspect of this improved methodology. news-medical.net

The target amidoethanesulfonamides of betulonic acid were obtained in yields ranging from 49% to 78% after purification by column chromatography. news-medical.net This represents a significant improvement over the 28-48% yields obtained for the betulonic acid derivatives using the Mukaiyama reagent. wikipedia.orgnews-medical.net

| This compound Derivative | Yield (%) |

| N-Butyl-2-aminoethanesulfonamide | 61 |

| N-Benzyl-2-aminoethanesulfonamide | 78 |

| 1-(2-Aminoethylsulfonyl)-4-benzylpiperidine | 49 |

| 1-(2-Aminoethylsulfonyl)-4-phenylpiperazine | 55 |

Table 2: Yields for the Synthesis of Amidoethanesulfonamides of Betulonic Acid via the Acid Chloride Method. Data sourced from news-medical.net.

Three-Component SuFEx Type Reactions for Thiadiazinane 1,1-Dioxides

A notable synthetic application involving β-aminoethanesulfonamides, such as this compound, is the preparation of 1,2,4-thiadiazinane 1,1-dioxides. This is achieved through a three-component reaction that utilizes β-aminoethanesulfonamides and a methylene (B1212753) donor. researchgate.net The β-aminoethanesulfonamide precursors are themselves synthesized via a sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, which is followed by a sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction mediated by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.netresearchgate.net

The final cyclization step to form the thiadiazinane 1,1-dioxide ring has been explored with various methylene donors. Dichloromethane (DCM) and dibromomethane (B42720) (DBM) have both been successfully used. researchgate.net For instance, the reaction of a β-aminoethanesulfonamide derivative with dibromomethane in the presence of DBU at reflux resulted in a 61% yield of the corresponding 1,2,4-thiadiazinane 1,1-dioxide. researchgate.net Formaldehyde (B43269) has also been proven effective; when used with acetic acid under microwave conditions, it successfully cyclized β-aminoethanesulfonamide derivatives to the target products in yields ranging from 38% to 83%. researchgate.net

| Methylene Donor | Catalyst/Conditions | Reported Yield |

|---|---|---|

| Dichloromethane (DCM) | DBU, reflux | Variable |

| Dibromomethane (DBM) | 50 mol% DBU, reflux | 61% (for derivative 7b) researchgate.net |

| Formaldehyde | Acetic acid, microwave | 38–83% researchgate.net |

Exploration of New Precursors and Intermediates in Synthesis

The synthesis of this compound and its analogues often involves key intermediates derived from versatile precursors. Research has shown that 2-aminoethanesulfonamides, prepared as their hydrochloride salts, can be synthesized by reacting phthalic anhydride with appropriate starting materials. semanticscholar.org In the context of SuFEx reactions, β-aminoethane sulfonamides are crucial intermediates. researchgate.net Their formation through the Michael addition to ethenesulfonyl fluorides followed by the SuFEx click reaction represents a key step in the pathway to more complex molecules like thiadiazinanes. researchgate.netresearchgate.net The isolation of these β-aminoethanesulfonamide intermediates is sometimes a preferred strategy before proceeding with cyclization, allowing for a more controlled reaction. researchgate.net

Derivatization Strategies of this compound

Synthesis of Sulfonamide Derivatives of Pentacyclic Lupane-Type Triterpenoids

A significant derivatization strategy involves the conjugation of this compound with complex natural products. Researchers have successfully synthesized novel, potentially biologically active sulfonamide derivatives of pentacyclic lupane-type triterpenoids. semanticscholar.org This was achieved by coupling 2-aminoethanesulfonamides with betulinic acid and betulonic acid, which are triterpenoids known for their broad spectrum of biological activities. semanticscholar.org

The conjugation reaction is facilitated by the Mukaiyama reagent (2-bromo-1-methylpyridinium iodide). semanticscholar.org In the resulting molecules, the sulfonamide fragment is attached to the C-17 position of the triterpene skeleton via an amidoethane spacer, creating a new class of 2-amidoethanesulfonamides. semanticscholar.org

| Triterpenoid (B12794562) Precursor | Reagent | Conjugate Product Class |

|---|---|---|

| Betulinic acid | 2-Aminoethanesulfonamides, Mukaiyama reagent | 2-Amidoethanesulfonamides of Betulinic acid |

| Betulonic acid | 2-Aminoethanesulfonamides, Mukaiyama reagent | 2-Amidoethanesulfonamides of Betulonic acid |

Incorporation into Biologically Active Polyesters

Information regarding the specific incorporation of this compound into biologically active polyesters was not available in the consulted research literature. General strategies for creating functional biomedical polyesters involve the polymerization of functionalized monomers, such as amino acid-based structures, but specific examples using this compound were not identified. semanticscholar.org

Formation of Thiadiazinane Derivatives

The formation of thiadiazinane derivatives from this compound and its analogues is a key derivatization strategy, directly linked to the synthetic methodologies previously discussed (Section 2.2.3). The process involves the cyclization of β-aminoethane sulfonamides using various methylene donors to yield 1,2,4-thiadiazinane 1,1-dioxides. researchgate.netresearchgate.net This ring-closure reaction transforms the linear sulfonamide precursor into a heterocyclic system. researchgate.net The optimal conditions for this transformation have been found to be the isolation of the intermediate β-aminoethane sulfonamide followed by a ring-closure reaction with formaldehyde as the methylene donor. researchgate.net

Conjugation with Natural Products and Analogues

Conjugating this compound with natural products is a strategy employed to create hybrid molecules with novel properties. semanticscholar.org This approach leverages the structural features of both the sulfonamide and the natural product to potentially enhance biological activity or other physicochemical characteristics. semanticscholar.org The synthesis of sulfonamide derivatives of lupane (B1675458) triterpenoids, such as betulinic and betulonic acids, serves as a prime example of this strategy. semanticscholar.org The underlying principle of such conjugations is to combine different bioactive motifs into a single molecule, which can lead to improved stability, selectivity, or solubility.

Reaction Mechanism Studies in this compound Synthesis

The synthesis of this compound and its derivatives involves a variety of chemical transformations. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling the stereochemical outcome of the products. Mechanistic studies, encompassing the elucidation of specific reaction pathways, computational modeling, and kinetic analysis, provide deep insights into the formation of these compounds.

Elucidation of Specific Reaction Mechanisms (e.g., Knoevenagel Condensation, Michael Addition)

The derivatization of this compound often employs well-established organic reactions. The mechanisms of two such reactions, the Knoevenagel condensation and the Michael addition, are fundamental in the synthesis of various analogues.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction. sigmaaldrich.comwikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgscienceinfo.com

The mechanism proceeds through several key steps:

Deprotonation: The basic catalyst removes a proton from the active methylene compound, creating a resonance-stabilized carbanion or enolate. scienceinfo.compurechemistry.org This enolate is a potent nucleophile.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a new carbon-carbon bond and creating a tetrahedral intermediate. purechemistry.org

Protonation and Dehydration: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy carbonyl compound. sigmaaldrich.com This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final product, an α,β-unsaturated compound. sigmaaldrich.comwikipedia.org

While direct examples of Knoevenagel condensation starting with this compound are not extensively detailed in the literature, this reaction represents a viable pathway for creating complex derivatives. For instance, a derivative of this compound bearing a carbonyl group could be reacted with an active methylene compound like malononitrile (B47326) or a malonic ester to synthesize novel α,β-unsaturated sulfonamides.

Michael Addition

The Michael addition, or conjugate 1,4-addition, is a widely used method for forming carbon-carbon or carbon-heteroatom bonds. wikipedia.orglibretexts.org In the context of this compound, the aza-Michael reaction, involving the addition of a nitrogen nucleophile to an activated double bond, is a particularly convenient method for synthesizing its derivatives. nih.gov The sulfonamide nitrogen itself can act as the nucleophile in this reaction.

The mechanism of the aza-Michael addition of a sulfonamide can be described as follows:

Nucleophile Activation: In the presence of a base, the sulfonamide can be deprotonated, forming a more potent nucleophile. wikipedia.org

Conjugate Addition: The nitrogen nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgmasterorganicchemistry.com This addition is favored because the resulting negative charge is delocalized across the oxygen and α-carbon, forming a stable enolate intermediate. wikipedia.org

Protonation: The enolate intermediate is then protonated by a proton source in the reaction mixture (such as the solvent or the conjugate acid of the base) to yield the final 1,4-adduct. libretexts.orgmasterorganicchemistry.com

This method has been successfully applied to the synthesis of various substituted taurines and taurine amides from nitroolefins or other activated alkenes. nih.govresearchgate.net

Computational Analysis of Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the intricacies of reaction mechanisms in sulfonamide synthesis. daneshyari.comnih.gov These studies provide detailed information on the geometry of reactants, intermediates, and transition states, as well as the energetic profiles of reaction pathways. researchgate.netmdpi.com

In the study of the sulfa-Michael addition, DFT calculations have been employed to elucidate the mode of activation and the origin of stereoselectivity in reactions catalyzed by bifunctional organocatalysts like cinchona alkaloid-squaramides. nih.govresearchgate.net These computational models have shown that the catalyst can activate both the nucleophile (the sulfonamide or thiol) and the electrophile (the α,β-unsaturated system) simultaneously through a network of hydrogen bonds. nih.govresearchgate.net

Key findings from such computational analyses include:

Identification of Transition States: DFT calculations can map the potential energy surface of the reaction, identifying the lowest-energy transition states that control the reaction rate and stereochemical outcome. nih.gov

Analysis of Noncovalent Interactions: Methods like Noncovalent Interaction (NCI) analysis reveal the crucial role of weaker interactions, such as hydrogen bonds, π-stacking, and C-H···π interactions, in stabilizing the key transition states that lead to the major product. nih.govresearchgate.net

Prediction of Reaction Energetics: Computational studies can determine the activation energies and reaction energies, helping to predict the feasibility and spontaneity of a proposed reaction pathway. For example, in one study, the theoretical degradation kinetics of a sulfonamide were calculated using conventional transition state theory, yielding a rate constant that was in good agreement with experimental observation. researchgate.net

Structural and Spectroscopic Correlation: DFT is also used to optimize the ground-state geometries of sulfonamide molecules and predict their spectroscopic properties, such as vibrational frequencies (FT-IR) and NMR chemical shifts, which can then be compared with experimental data to confirm the structure of the synthesized compounds. nih.govresearchgate.netmdpi.com

| Computational Method | Application in Sulfonamide Synthesis Studies | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization of reactants, intermediates, and products. | Provides stable molecular structures and bond parameters. nih.govresearchgate.net |

| DFT with Transition State Search | Identification of transition state structures and calculation of activation energies for reactions like the sulfa-Michael addition. | Elucidates reaction pathways, rate-determining steps, and the origin of stereoselectivity. nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption spectra (UV-Vis). | Correlates electronic structure with experimental spectra. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO energy gaps. | Gives an indication of the kinetic stability and reactivity of the molecules. nih.gov |

| Potential Energy Distribution (PED) Analysis | Assignment of calculated vibrational modes to experimental IR spectra. | Aids in the structural confirmation of synthesized compounds. mdpi.com |

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into how factors like concentration, temperature, and catalysts influence the speed of product formation. While detailed kinetic studies specifically on the synthetic derivatization of this compound are not widely published, kinetic principles and data from related sulfonamide reactions can illustrate the methodologies used.

For instance, kinetic analysis of the interaction between various sulfonamides and the enzyme carbonic anhydrase has been performed by directly measuring association and dissociation rate constants. nih.gov In these studies, the following parameters were determined:

Association rate constant (k_on): This value quantifies the rate at which the sulfonamide binds to its target. For a series of 14 sulfonamides, these values ranged significantly, from 0.003 x 10⁶ to 31 x 10⁶ M⁻¹s⁻¹. nih.gov

Dissociation rate constant (k_off): This constant measures the rate at which the sulfonamide-target complex falls apart. Interestingly, this value showed a very small range (0.01–0.05 s⁻¹) across the tested compounds. nih.gov

Although this example is from a biological context, the techniques are applicable to synthetic reactions. In synthesis, kinetic studies would involve monitoring the concentration of reactants or products over time under various conditions to determine the rate law and rate constants for a specific derivatization reaction. This information is invaluable for optimizing reaction conditions to achieve efficient and rapid synthesis.

| Parameter | Measured Value Range | Significance |

|---|---|---|

| Association Rate Constant (k_on) | 0.003 to 31 x 10⁶ M⁻¹s⁻¹ | Indicates the rate of binding; found to be the primary determinant of inhibitory activity. |

| Dissociation Rate Constant (k_off) | 0.01 to 0.05 s⁻¹ | Indicates the stability of the complex; showed little variation among the tested sulfonamides. |

| Equilibrium Constant (K_I) | 0.7 to 17,000 x 10⁻⁹ M | Represents the overall binding affinity, derived from the ratio of k_off to k_on. |

Advanced Analytical Characterization of 2 Aminoethanesulfonamide and Its Analogues

Spectroscopic Techniques

Spectroscopy provides detailed information about the molecular structure and functional groups present in 2-aminoethanesulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed for its characterization.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of this compound.

In the ¹H NMR spectrum, the protons of the two methylene (B1212753) (-CH₂-) groups in this compound are expected to appear as distinct signals. Due to the influence of the adjacent electron-withdrawing amino (-NH₂) and sulfonamide (-SO₂NH₂) groups, these signals would be shifted downfield from typical alkane protons. A predicted ¹H NMR spectrum of this compound hydrochloride in deuterium (B1214612) oxide (D₂O) suggests the presence of two multiplets, one between 3.55 and 3.62 ppm and another between 3.44 and 3.51 ppm, each integrating to two protons. google.comichemical.com The protons of the primary amine and sulfonamide groups are exchangeable and may not be observed in protic solvents like D₂O, or they may appear as broad singlets. In other sulfonamides, the -SO₂NH- proton signal typically appears in the range of 8.78 to 10.15 ppm. nih.gov

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, two signals are expected, corresponding to the two inequivalent carbon atoms. The carbon atom attached to the amino group would typically resonate in the range of 37-45 ppm, while the carbon adjacent to the sulfonamide group would also be shifted downfield. epa.gov

Interactive Data Table: Predicted ¹H and Estimated ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted/Estimated Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₂-S- | 3.44 - 3.51 | Multiplet |

| ¹H | -CH₂-N- | 3.55 - 3.62 | Multiplet |

| ¹³C | -C H₂-S- | ~45-55 | Triplet |

| ¹³C | -C H₂-N- | ~35-45 | Triplet |

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms, which is crucial for unambiguous structural assignment, especially for more complex analogues.

COSY spectra reveal proton-proton couplings within the molecule. For this compound, a cross-peak between the signals of the two methylene groups would confirm their adjacent positions.

HSQC spectra correlate proton signals with the signals of directly attached carbon atoms. This would allow for the definitive assignment of the ¹H signals to their corresponding ¹³C signals. aaqr.org For the analogous compound taurine (B1682933), 2D [¹H,¹³C]-HSQC data is available and shows the expected correlations, providing a reference for this compound. hmdb.ca

HMBC spectra show correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular framework. aaqr.org

¹⁵N NMR: Nitrogen-15 NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in the amino and sulfonamide groups. The chemical shifts in ¹⁵N NMR are sensitive to factors like hybridization, substituent effects, and protonation state. rsc.org For primary aliphatic amines, the ¹⁵N chemical shift typically falls within the range of 0 to 60 ppm, while for sulfonamides, it is generally in a different region, allowing for the distinction between the two nitrogen environments in this compound and its analogues. helixchrom.com

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and sulfonamide moieties.

The key vibrational modes and their expected absorption regions are:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching vibrations (symmetric and asymmetric) in the region of 3500-3300 cm⁻¹. The sulfonamide (-SO₂NH₂) group will also exhibit N-H stretching, typically as a single band around 3350-3140 cm⁻¹. nih.gov

S=O Stretching: The sulfonyl (-SO₂) group is characterized by strong and distinct asymmetric and symmetric stretching bands. The asymmetric stretch typically appears in the 1350-1310 cm⁻¹ region, while the symmetric stretch is found around 1160-1140 cm⁻¹. nih.gov

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond in the sulfonamide group is expected to appear in the 920-890 cm⁻¹ range. nih.gov

C-H Stretching: The methylene groups will show C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3400 | Medium |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | ~3330 | Medium |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | ~3250 | Medium-Strong |

| Methylene (-CH₂-) | C-H Stretch | 2950-2850 | Medium |

| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1350-1310 | Strong |

| Sulfonyl (-SO₂) | S=O Symmetric Stretch | 1160-1140 | Strong |

| Sulfonamide (-SO₂N-) | S-N Stretch | 920-890 | Medium |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound is 124.16 g/mol .

In electrospray ionization (ESI) mass spectrometry, this compound would be expected to readily form a protonated molecule [M+H]⁺ with an m/z of approximately 125.17.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting fragment ions. The fragmentation of sulfonamides is well-characterized. A common fragmentation pathway for sulfonamides involves the loss of a sulfur dioxide (SO₂) molecule, which corresponds to a neutral loss of 64 Da. nih.govnih.gov Another potential fragmentation for this compound would be the cleavage of the C-C bond or the C-S bond.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₂H₉N₂O₂S]⁺ | 125.04 | Protonated molecule (Parent ion) |

| [M+H - NH₃]⁺ | [C₂H₆O₂S]⁺ | 108.01 | Loss of ammonia (B1221849) from the amino group |

| [M+H - SO₂]⁺ | [C₂H₉N₂]⁺ | 61.08 | Loss of sulfur dioxide from the sulfonamide |

| [CH₂NH₂]⁺ | [CH₄N]⁺ | 30.03 | Cleavage of the C-C bond |

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a polar and non-volatile compound like this compound, reversed-phase HPLC is a suitable method. However, due to its high polarity, it may have poor retention on standard C18 columns. Therefore, specialized columns or derivatization techniques are often employed.

Methods developed for the analysis of the structurally similar compound taurine can be adapted for this compound. These methods often involve pre-column derivatization to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. nih.govbesjournal.com Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). besjournal.com

An alternative approach is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange properties on a single column. This can provide sufficient retention for polar compounds like this compound without the need for derivatization. researchgate.net

A potential HPLC method for this compound could involve:

Column: A polar-embedded reversed-phase column (e.g., C18 with a polar end-capping) or a mixed-mode column.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol.

Detection: UV detection at a low wavelength (around 210-220 nm) if underivatized, or at a higher wavelength if a derivatizing agent is used. google.com Mass spectrometry (LC-MS) can also be used for highly sensitive and specific detection. google.com

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. oup.com

Common derivatization strategies for compounds with amino and sulfo groups include:

Silylation: This is a widely used technique where active hydrogens in -NH₂ and -SO₂NH₂ groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. usra.edu

Acylation: The amino group can be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to form a more volatile derivative. omicsonline.org

A GC-MS method for the analysis of derivatized this compound would provide both separation and structural information, making it suitable for identifying and quantifying the compound and any volatile impurities. For example, a method for the analysis of ¹⁵N-labeled taurine involved derivatization to its N-pentafluorobenzoyl di-n-butyl amide, which was then analyzed by GC-MS. nih.gov This approach could be adapted for this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is an indispensable and widely used technique for the real-time monitoring of chemical reactions involving this compound and its analogues. chemistryhall.comukessays.com Its simplicity, speed, and cost-effectiveness make it a fundamental tool in synthetic chemistry. longdom.orgresearchgate.net The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). longdom.org

In the context of synthesizing this compound derivatives, TLC allows chemists to track the consumption of starting materials and the formation of products. chemistryhall.comimpactfactor.org By spotting a small amount of the reaction mixture onto a TLC plate and developing it with an appropriate solvent system, the individual components separate based on their polarity. chemistryhall.comlongdom.org The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and distinguish between the reactant and the product. chemistryhall.com

For instance, during the synthesis of N-substituted derivatives of this compound, the starting material (this compound) will have a different Rƒ value compared to the final product due to changes in molecular polarity. impactfactor.orgrdd.edu.iq Researchers can visualize the spots under UV light or by using a staining reagent to assess the progress of the reaction. ukessays.com The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. chemistryhall.com This qualitative analysis helps in determining the optimal reaction time and conditions. scirp.orgthieme.de The purity of the synthesized compounds can also be initially assessed using TLC. impactfactor.orgrdd.edu.iq

A typical application involves using a solvent system such as a mixture of ethyl acetate (B1210297) and petroleum ether to achieve good separation. scirp.org The Rƒ values are sensitive to the composition of the mobile phase, allowing for optimization of the separation conditions. rsc.org

Table 1: Illustrative TLC Monitoring of a Hypothetical Reaction

| Time Point | Spot 1 (Rƒ) | Identity | Spot 2 (Rƒ) | Identity | Reaction Progress |

|---|---|---|---|---|---|

| 0 hr | 0.25 | This compound | - | - | Reaction Initiated |

| 2 hr | 0.25 | This compound | 0.60 | Product | In Progress |

| 4 hr | - | - | 0.60 | Product | Complete |

Crystallographic Analysis

Crystallographic techniques, particularly X-ray crystallography, provide unparalleled insight into the three-dimensional atomic and molecular structure of this compound and its analogues in the solid state. wikipedia.orgthepharmajournal.com

X-ray crystallography is a powerful analytical method that determines the precise arrangement of atoms within a crystal. wikipedia.orgthepharmajournal.com By irradiating a single crystal with a beam of X-rays, the resulting diffraction pattern can be analyzed to generate a three-dimensional electron density map, from which the atomic positions, bond lengths, and bond angles can be determined. wikipedia.org This technique is fundamental for the unambiguous confirmation of molecular structures and for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.com

For sulfonamides like this compound, X-ray crystallography can reveal crucial structural information, including the conformation of the molecule and the geometry around the sulfonamide group. mdpi.com This information is vital for structure-activity relationship (SAR) studies and for understanding how these molecules interact with their biological targets. The Cambridge Structural Database (CSD) serves as a repository for such crystallographic data, containing a vast number of structures determined by X-ray crystallography. wikipedia.org

Table 2: Hypothetical Crystallographic Data for a this compound Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions (Å) | a = 8.5, b = 12.2, c = 9.8 |

| Bond Length (S-N) (Å) | 1.62 |

| Bond Angle (O-S-O) (°) | 119.5 |

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio within the same crystal lattice. nih.govsemanticscholar.org In the context of medicinal chemistry, co-crystallization of a small molecule like a this compound analogue with its biological target (e.g., an enzyme or receptor) is a powerful method to elucidate the specific molecular interactions that govern binding. researchgate.netrsc.org

By determining the X-ray crystal structure of the co-crystal, researchers can visualize the precise binding mode of the ligand within the active site of the protein. researchgate.net This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Such detailed structural information is invaluable for rational drug design, allowing for the optimization of lead compounds to improve their potency and selectivity. rsc.org Amino acids are sometimes used as co-formers in these studies to facilitate crystallization and study interactions. mdpi.com The formation of co-crystals can also be used to improve the physicochemical properties of active pharmaceutical ingredients. nih.govsemanticscholar.org

Advanced Method Development and Validation for Analysis

The development and validation of analytical methods are critical for the accurate and reliable quantification of this compound and its analogues in various matrices. demarcheiso17025.com

Fluorescent analytical methods offer high sensitivity and selectivity for the detection and quantification of specific analytes. nih.govmdpi.com The development of fluorescent probes for sulfonamides, including derivatives of this compound, is an active area of research. nih.govmdpi.comfigshare.com These methods often involve the synthesis of a molecule that exhibits a change in its fluorescent properties upon binding to the target sulfonamide. nih.govmdpi.com

For example, a fluorescent probe might be designed based on a fluorophore, such as a naphthalimide, which is chemically linked to a recognition element that selectively binds to the sulfonamide group. nih.govmdpi.com The binding event can lead to a measurable change in fluorescence intensity, wavelength, or lifetime, which can be correlated to the concentration of the sulfonamide. nih.gov Such methods are being explored for applications in biological imaging and environmental monitoring. mdpi.commdpi.com

The validation of a quantitative analytical procedure is essential to ensure that it is suitable for its intended purpose. europa.eu Validation protocols are established to demonstrate the method's accuracy, precision, specificity, linearity, range, and robustness. imeko.infowu.ac.thnih.gov These protocols are often guided by regulatory bodies such as the International Council for Harmonisation (ICH). europa.euwu.ac.th

For a quantitative assay of this compound, validation would involve a series of experiments to determine these performance characteristics.

Accuracy is the closeness of the test results to the true value and is often assessed by analyzing samples with known concentrations. europa.eu

Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. psmile.org It is typically expressed as the relative standard deviation (RSD). preprints.org

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wu.ac.th

Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

High-performance liquid chromatography (HPLC) is a common technique for which such validation protocols are applied for the analysis of sulfonamides. imeko.infowu.ac.thnih.gov

Table 3: Key Parameters in Quantitative Assay Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120%. preprints.org |

| Precision (Repeatability) | Agreement between results of successive measurements carried out under the same conditions. | Relative Standard Deviation (RSD) ≤ 20%. preprints.org |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

Application of hyphenated techniques (e.g., LC-MS)

The coupling of liquid chromatography (LC) with mass spectrometry (MS) represents a powerful hyphenated technique for the detailed analytical characterization of this compound and its analogues. This approach, particularly in its tandem mass spectrometry (MS/MS) configuration, offers high sensitivity and selectivity, enabling both the quantification and structural elucidation of these polar compounds, often without the need for derivatization.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the rapid and sensitive quantification of small molecules like this compound in various matrices. The technique's ability to selectively monitor specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), allows for accurate measurement even in complex biological samples.

Detailed Research Findings

Research, including patent literature, has demonstrated the successful application of HPLC-MS/MS for the quantitative analysis of this compound, also referred to as taurinamide. One such method utilized a triple quadrupole mass spectrometer in positive ionization mode. The specific transition monitored for the quantification of this compound was m/z 125 → 107.9. google.com This transition represents the fragmentation of the protonated parent molecule ([M+H]⁺) into a specific product ion, providing a high degree of certainty in identification and measurement.

The chromatographic separation in this method was achieved using a Shodex column with gradient elution. The mobile phase consisted of a mixture of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile, with a flow rate of 0.7 mL/min. google.com This approach highlights the use of reversed-phase chromatography for the separation of this polar compound.

For the analysis of structurally similar compounds, such as taurine, various LC-MS/MS methods have been developed, providing insights that are applicable to this compound and its analogues. For instance, the analysis of taurine often employs hydrophilic interaction liquid chromatography (HILIC) due to its highly polar nature, though reversed-phase columns like C18 are also used. koreascience.kr Both positive and negative electrospray ionization (ESI) modes have been successfully applied. In positive mode, the transition m/z 126.04 → 44.0 is commonly used for quantification, with other transitions like 126.04 → 108.0 and 126.04 → 65.0 serving as qualifiers for confirmation. mdpi.com In negative ion mode, the transition for taurine is typically monitored as well. koreascience.kr

The selection of the ionization mode and the specific MRM transitions are critical for developing a sensitive and specific LC-MS/MS method. The fragmentation of sulfonamides, a broader class of compounds to which this compound belongs, has been studied to understand their behavior in the mass spectrometer and to identify characteristic fragment ions. nih.gov This knowledge aids in the development of robust analytical methods for new and existing analogues.

The tables below summarize the LC-MS/MS parameters for this compound and its close analogue, taurine, as reported in the literature.

Table 1: LC-MS/MS Parameters for this compound (Taurinamide)

| Parameter | Value |

|---|---|

| Compound | This compound |

| Ionization Mode | Positive |

| Precursor Ion (m/z) | 125 |

| Product Ion (m/z) | 107.9 |

| Chromatography Column | Shodex (4.6 mm x 125 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |

| Flow Rate | 0.7 mL/min |

Table 2: LC-MS/MS Parameters for Taurine

| Parameter | Value |

|---|---|

| Compound | Taurine |

| Ionization Mode | Positive |

| Precursor Ion (m/z) | 126.04 |

| Product Ion (m/z) (Quantification) | 44.0 |

| Product Ion (m/z) (Qualifier 1) | 108.0 |

| Product Ion (m/z) (Qualifier 2) | 65.0 |

| Chromatography Column | Hypersil Gold C18 (5 µm, 4.6 × 150 mm) |

| Mobile Phase A | 50 mM Ammonium acetate in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.5 mL/min |

Medicinal Chemistry and Drug Discovery Aspects

Structure-Activity Relationship (SAR) Studies of 2-Aminoethanesulfonamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the molecular structure of a compound relates to its biological activity. For derivatives of this compound, these studies involve synthesizing a series of related compounds and evaluating their effects to determine which structural components are essential for their therapeutic actions.

The biological activity of this compound derivatives is significantly influenced by their core structural features. The sulfonamide moiety (–SO₂NH–) is a critical pharmacophore that can interact with various biological targets. researchgate.net The presence of this group is often central to the compound's mechanism of action.

In the development of endothelin receptor antagonists, for instance, studies on benzenesulfonamide (B165840) ligands revealed several key structural features necessary for activity. While not directly derivatives of this compound, these studies on related sulfonamides provide valuable insights. Important features included a specific substitution pattern on an aromatic ring, a sulfonamide NH with a particular acidity (pK value < 7), and an appropriately placed amine group. nih.gov For example, in a series of naphthalenesulfonamides, a 1,5-substitution pattern on the naphthalene (B1677914) ring was found to be crucial for activity. nih.gov

Similarly, when this compound is conjugated with other molecules, such as lupane-type triterpenoids like betulinic and betulonic acids, the resulting derivatives show potential biological activities. nih.gov In these conjugates, the this compound acts as a spacer, linking the sulfonamide group to the C-17 position of the triterpenoid (B12794562) skeleton. nih.gov This specific arrangement is key to the potential antitumor and antiviral activities observed in related lupane (B1675458) triterpenoid derivatives containing a sulfonamide group. nih.gov

The table below summarizes key structural features and their importance in the biological activity of sulfonamide-based compounds.

| Structural Feature | Importance in Biological Activity | Reference Example |

| Sulfonamide Moiety (-SO₂NH-) | Acts as a key pharmacophore, capable of interacting with various biological targets like enzymes. | General principle for sulfonamide-based drugs. researchgate.net |

| Acidic Sulfonamide NH | A pK value < 7 was found to be important for activity in certain endothelin receptor antagonists. | Naphthalenesulfonamide antagonists. nih.gov |

| Aromatic/Alicyclic Scaffolds | Provide a framework for orienting key functional groups and can engage in hydrophobic or π-stacking interactions. | Betulinic and betulonic acid conjugates. nih.gov |

| Amine Group Position | The relative position of the amino group to other functionalities can be critical for receptor binding. | 5-amino-1-naphthalenesulfonamides. nih.gov |

Modifying the functional groups on a parent molecule is a common strategy in medicinal chemistry to enhance its potency (the concentration required to produce an effect) and selectivity (the ability to act on a specific target without affecting others).

For sulfonamide derivatives, alkylation of the sulfonamide nitrogen can modify the compound's chemical structure and may increase its potency. nih.gov In the case of 2-aminothiazole (B372263) sulfonamides, N-alkylation was a key step in creating more reactive and flexible compounds, potentially improving pharmacological characteristics like bioavailability and duration of action. nih.gov

The nature of the substituents on the sulfonamide nitrogen (the R group in R-SO₂NH-R') plays a significant role. In the development of carbonic anhydrase inhibitors, researchers designed dual-tail analogues of known inhibitors by modifying the amino-benzenesulfonamide scaffold. nih.gov Introducing different aromatic and heterocyclic rings led to compounds with potent inhibitory activity against specific carbonic anhydrase isoforms (hCA IX and XII), which are associated with tumors. nih.gov For example, certain modifications resulted in compounds with significantly higher inhibitory activity (lower Kᵢ values) against the target isoforms compared to the standard drug acetazolamide. nih.gov

Similarly, in another study on sulfonamide derivatives, compounds bearing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group (which includes an NH-CO group) were found to be more active than those with a simpler 4-chlorobenzene-1-sulfonyl group, highlighting the impact of adding a benzamido moiety. researchgate.net

The following table illustrates the effects of specific functional group modifications on the activity of sulfonamide derivatives.

| Modification | Effect on Potency/Selectivity | Example Class |

| Alkylation of Sulfonamide N | Can increase potency and modify pharmacological properties. | 2-Aminothiazole sulfonamides. nih.gov |

| Addition of Aromatic/Heterocyclic Rings | Can significantly enhance potency and selectivity for specific enzyme isoforms. | Carbonic anhydrase inhibitors. nih.gov |

| Introduction of Amide (NH-CO) Linker | Increased biological activity compared to derivatives without this group. | Antidiabetic/anti-Alzheimer's agents. researchgate.net |

| Substitution on Aromatic Rings | Methyl groups on an isoxazole (B147169) ring were found to be critical for the activity of certain endothelin receptor antagonists. | 5-amino-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamides. nih.gov |

Lead Compound Identification and Optimization

The journey of drug discovery often begins with identifying a "lead compound," a molecule that shows a desired biological activity but may have suboptimal properties. This lead compound then undergoes a process of optimization to improve its efficacy and safety.

High-throughput screening (HTS) is a key method used to test large numbers of compounds (chemical libraries) for activity against a specific biological target. thermofisher.com These libraries are collections of diverse small molecules, which can include compounds like this compound or its derivatives. nih.gov The goal is to identify "hits"—compounds that show promising activity in initial assays.

Screening libraries are carefully designed to maximize the chances of finding hits. They often contain "lead-like" molecules, which have properties that make them good starting points for drug development. nih.govdoi.org A compound like this compound can be used as a building block to create a focused library of sulfonamides, which can then be screened for various activities, such as enzyme inhibition. chemimpex.com The Maybridge screening collection, for example, contains over 51,000 diverse hit-like and lead-like molecules used in screening campaigns. thermofisher.com

The process typically involves:

Library Design: Assembling a diverse collection of compounds. This can be a general diversity library or a library focused on a particular class of compounds, such as sulfonamides. stanford.edu

Assay Development: Creating a reliable and automated test to measure the biological activity of interest (e.g., inhibition of a specific enzyme).

High-Throughput Screening: Rapidly testing all compounds in the library using the developed assay.

Hit Identification: Analyzing the screening data to identify compounds that meet predefined activity criteria. nih.gov

Once a hit is identified from a screening campaign, it becomes a lead compound for optimization. The goal of lead optimization is to modify the structure of the lead to improve its desirable properties while minimizing undesirable ones. researchgate.net

Key optimization strategies include:

Improving Potency: Making small chemical modifications to enhance the interaction of the compound with its biological target. For sulfonamide-based endothelin receptor antagonists, optimization of an initial screening hit led to the development of potent antagonists by exploring substitutions on the naphthalene ring and the isoxazole moiety. nih.gov

Increasing Selectivity: Altering the structure to ensure the compound binds strongly to the intended target but weakly to other, off-target molecules, thereby reducing the potential for side effects. For example, specific substitutions on amino-benzenesulfonamide derivatives led to compounds that were highly selective for tumor-associated carbonic anhydrase isoforms (IX and XII) over other isoforms (I and II). nih.gov

Enhancing Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This involves adjusting properties like solubility and stability. researchgate.net

Drug Design and Development Considerations

The design and development of drugs based on the this compound scaffold involve a rational, target-based approach. mdpi.com This process begins with a deep understanding of the biological target involved in a disease.

Modern drug design often employs computer-aided drug design (CADD) techniques. researchgate.net These methods use computational models to predict how a molecule like a this compound derivative might bind to a protein target. This can guide the synthesis of new compounds that are more likely to be active, saving time and resources. excli.de

Key considerations in the design and development pipeline include:

Target Identification and Validation: Confirming that a specific biological molecule (e.g., an enzyme or receptor) plays a crucial role in the disease process.

Rational Design: Using knowledge of the target's three-dimensional structure to design molecules that fit precisely into its active site. The sulfonamide group, for example, is known to bind to the zinc ion in the active site of metalloenzymes like carbonic anhydrase. nih.gov

Synthesis and Preclinical Testing: Synthesizing the designed compounds and evaluating their activity and selectivity in vitro (in cells) and then in vivo (in animal models). mdpi.com

Pharmacokinetic and Toxicological Studies: Assessing the ADME properties and potential toxicity of the lead candidates to ensure they are safe and can reach the intended site of action in the body. nih.gov

The ultimate goal is to identify a single compound that has the optimal balance of potency, selectivity, and drug-like properties to move forward into clinical trials. mdpi.com

Application of Computational Chemistry in Drug Design

While specific computational studies focusing exclusively on this compound are not extensively documented, the principles of computational chemistry are broadly applied to its derivatives and sulfonamide-containing compounds. These methods are crucial for accelerating the drug discovery process by predicting molecular interactions and properties, thereby reducing the time and cost associated with experimental screening. nih.gov

Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of a biological target, such as an enzyme or receptor. umich.edu Using techniques like X-ray crystallography or cryogenic electron microscopy, the precise shape of the target's active site is determined. nih.gov This structural information allows chemists to design molecules, potentially incorporating the this compound scaffold, that fit perfectly into the target site, akin to a key fitting into a lock. wikipedia.org This approach is instrumental in optimizing the binding affinity and selectivity of a drug candidate.

Virtual Screening: This computational technique involves screening vast libraries of chemical compounds against a specific drug target to identify potential hits. wikipedia.org For derivatives of this compound, virtual screening can predict their binding affinity and mode of interaction with various targets. This process narrows down the number of compounds that need to be synthesized and tested in the laboratory, making the discovery process more efficient. csic.es

Homology Modeling: When the experimental structure of a target protein is unavailable, homology modeling can be used to build a predictive 3D model. This technique relies on the known structure of a related, homologous protein (a "template") to construct a model of the target of interest. nih.gov This model can then be used for structure-based design and virtual screening of potential drugs, including those derived from this compound.

Chemoinformatics: This field uses computational methods to analyze large datasets of chemical compounds and their biological activities. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of compounds with their pharmacological effects. Such models can predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent molecules. oup.com

| Computational Technique | Application in Drug Design for this compound Derivatives |

| Structure-Based Drug Design (SBDD) | Designing molecules with the this compound scaffold to fit the 3D structure of a specific biological target. |

| Virtual Screening | Computationally testing large libraries of this compound derivatives against a target to identify potential drug candidates. |

| Homology Modeling | Creating a 3D model of a target protein when no experimental structure exists, to enable SBDD and virtual screening. |

| Chemoinformatics (e.g., QSAR) | Predicting the biological activity of novel this compound derivatives based on their chemical structure. |

Rational Drug Design Approaches

Rational drug design is a strategic process that involves creating new medications based on a thorough understanding of the biological mechanisms and molecular targets involved in a disease. This contrasts with traditional methods of discovering drugs by chance or through screening of natural products. The sulfonamide group, a key feature of this compound, is a well-established pharmacophore, and its incorporation into larger molecules is a common rational design strategy to impart or enhance therapeutic properties.

One clear example of this approach involves the synthesis of novel derivatives by conjugating 2-aminoethanesulfonamides with naturally occurring compounds like betulinic and betulonic acids. These triterpenoids possess inherent biological activities, and the rational addition of the this compound moiety through an amidoethane spacer is intended to create hybrid molecules with potentially superior or novel pharmacological profiles, such as enhanced antitumor or antiviral activity.

Pharmacological Mechanisms of Action

The pharmacological effects of compounds derived from this compound are defined by their interaction with specific biological molecules and the subsequent modulation of cellular pathways. The precursor itself is generally considered a building block, with the final synthesized molecule determining the ultimate mechanism of action.

Investigation of Molecular Targets

Prominent molecular targets for sulfonamide-based drugs include:

Carbonic Anhydrases (CAs): These are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. researchgate.net They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for various conditions.

Cyclooxygenase-2 (COX-2): This enzyme is a key player in the inflammatory response, responsible for the synthesis of prostaglandins (B1171923). scripps.edu Inhibition of COX-2 is a common goal for anti-inflammatory drug design. nih.gov

The design of multi-target ligands, which can interact with several targets simultaneously, is an emerging concept in drug discovery for complex diseases like inflammation. sciencedaily.com The this compound scaffold is a candidate for developing such multi-target agents.

Elucidation of Cellular and Biochemical Pathways

The interaction of a drug with its molecular target triggers a cascade of events that alter cellular and biochemical pathways. The specific pathways affected by derivatives of this compound are directly linked to the function of their molecular targets.

Prostaglandin Synthesis Pathway: By inhibiting the COX-2 enzyme, drugs can block the conversion of arachidonic acid into prostaglandins like PGE2. This pathway is central to inflammation, pain, and fever. Modulating this pathway is the primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

pH Regulation and Ion Transport: Carbonic anhydrases are crucial for maintaining acid-base balance in the blood and other tissues. researchgate.net By inhibiting these enzymes, drugs can alter pH homeostasis and ion transport, a mechanism utilized in various therapeutic areas.

Signal Transduction Pathways: The binding of a drug to a receptor or the inhibition of a key enzyme can interfere with cellular signaling. For example, the COX-2/PGE2 pathway is known to interact with and influence major signaling cascades such as the PI3K/AKT and Ras-MAPK/ERK pathways, which are involved in cell survival, proliferation, and apoptosis.

Role as Precursors or Intermediates in Drug Synthesis

One of the most significant roles of this compound in medicinal chemistry is its function as a versatile precursor and synthetic intermediate. wikipedia.orgnih.gov Its structure provides a primary amine and a sulfonamide group, making it an ideal building block for constructing more complex molecules with desired pharmacological properties.

It serves as a key intermediate in the synthesis of a range of pharmaceuticals. Its utility has been demonstrated in the creation of potentially bioactive sulfonamide derivatives of pentacyclic lupane-type triterpenoids, where it is used to introduce a sulfonamide group via an amidoethane spacer. This modification is a strategy aimed at developing new compounds with potential antitumor and antiviral activities.

| Compound Class | Therapeutic Area | Role of this compound |

| Sulfonamide Antibiotics | Infectious Diseases | Serves as a foundational building block for the synthesis of various sulfonamide-based antibacterial agents. |

| Triterpenoid Derivatives | Oncology, Virology | Used as a linker to introduce a sulfonamide pharmacophore to natural products like betulinic acid, creating novel hybrid molecules. |

| Anti-inflammatory Agents | Inflammation, Pain | Provides a scaffold for designing inhibitors of enzymes involved in inflammation, such as COX-2. |

| Metabolic Disorder Therapeutics | Metabolic Diseases | Acts as an intermediate in the synthesis of compounds targeting metabolic pathways. |

Applications in Materials Science and Other Fields

Membrane Technology

The modification of membranes for water purification is a critical area of research, and 2-Aminoethanesulfonamide has been identified as a key agent for enhancing the performance of reverse osmosis (RO) membranes. These membranes are susceptible to fouling and degradation from chlorine, which is commonly used as a disinfectant.

Researchers have successfully grafted this compound (referred to as 2-AESA in studies) onto the surface of aromatic polyamide (PA) thin-film-composite (TFC) membranes. Current time information in St Louis, MO, US. This modification is achieved through a layer-by-layer interfacial polymerization (LbL-IP) method. Current time information in St Louis, MO, US. The successful grafting of the sulfonamide groups onto the membrane surface has been confirmed through systematic investigation using Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS). Current time information in St Louis, MO, US.

The grafting of this compound onto RO membranes leads to significant improvements in water permeability and resistance to fouling. Current time information in St Louis, MO, US. The modified membrane surface exhibits increased hydrophilicity and decreased roughness, which are key factors in reducing membrane fouling. Current time information in St Louis, MO, US. Compared to an unmodified membrane, the water flux of the 2-AESA-modified membrane increased by 59.1%, reaching 3.85 ± 0.05 L m⁻² h⁻¹ bar⁻¹, while maintaining a high salt rejection rate of over 99.25 ± 0.08%. Current time information in St Louis, MO, US. This enhancement in performance is a critical advancement for water treatment applications. Current time information in St Louis, MO, US.

A major challenge in the long-term operation of polyamide RO membranes is their degradation when exposed to free chlorine. The modification with this compound provides a notable improvement in chlorine resistance. The N-H groups present in the grafted sulfonamide structure act as sacrificial sites for free chlorine attacks. Current time information in St Louis, MO, US. This mechanism protects the underlying polyamide structure from oxidation. Current time information in St Louis, MO, US. As a result, the modified membranes maintain a high sodium chloride rejection rate of over 98.95 ± 0.09% even after being subjected to a chlorination intensity of 8,000 ppm·h under acidic conditions (pH 4). Current time information in St Louis, MO, US.

Performance of 2-AESA-Modified RO Membrane

| Performance Metric | Pristine Membrane | 2-AESA-Modified Membrane | Improvement |

|---|---|---|---|

| Water Flux | ~2.42 L m⁻² h⁻¹ bar⁻¹ | 3.85 ± 0.05 L m⁻² h⁻¹ bar⁻¹ | ▲ 59.1% |

| NaCl Rejection | >99.25% | >99.25 ± 0.08% | Maintained |

Potential in Functional Materials

The application of this compound extends to the development of novel functional materials, particularly in the biomedical field, due to its chemical reactivity and the properties of the resulting derivatives.

This compound serves as a precursor in the synthesis of new, potentially biologically active molecules. For instance, it has been used in the creation of novel sulfonamide derivatives of pentacyclic lupane-type triterpenoids. nih.gov In these syntheses, 2-aminoethanesulfonamides are conjugated with compounds like betulinic and betulonic acids. nih.gov This process results in the formation of 2-amidoethanesulfonamides, where the sulfonamide fragment is connected to the triterpenoid (B12794562) skeleton via an amidoethane spacer. nih.gov The resulting complex molecules are considered new, potentially biologically active derivatives, demonstrating the role of this compound in generating functional biomaterials for further investigation. nih.gov

Research Chemical and Building Block Applications

In synthetic organic chemistry, this compound is utilized as a research chemical and a versatile building block. Its bifunctional nature allows it to be incorporated into more complex molecular structures.

The synthesis of novel sulfonamide derivatives of betulinic and betulonic acids serves as a clear example of its application as a building block. nih.gov In this process, the this compound acts as a key starting material that is combined with the triterpenoid acids. nih.gov The carboxylic group of the acids is activated, allowing for conjugation with the amino group of the this compound. nih.gov This demonstrates its utility in constructing larger, multifunctional molecules with potential applications in medicinal chemistry and drug discovery. nih.govumich.eduenamine.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-aminobenzene sulfonamide |

| Betulinic acid |

| Betulonic acid |

Future Directions and Emerging Research Avenues

Exploration of New Derivatization Chemistries

The therapeutic efficacy and pharmacological profile of lead compounds are critically dependent on the exploration of novel chemical space through derivatization. For 2-aminoethanesulfonamide and its analogues, future research is focusing on sophisticated and efficient modification strategies.

One promising area is the late-stage functionalization of the sulfonamide core. Modern synthetic methods, such as C–H functionalization, allow for the direct modification of multiple C-H bonds within a molecule. acs.org This approach enables the introduction of various chemical groups through reactions like olefination, arylation, alkylation, halogenation, and carboxylation, rapidly generating a diverse library of analogues from a common intermediate. acs.org Another advanced technique involves the enantioselective modification of the sulfonamide group itself using carbene organocatalysis, which can be used to create potential prodrugs with altered pharmacokinetic properties. rsc.orgntu.edu.sg

The primary amino group of this compound also serves as a key handle for derivatization. Conjugation of the scaffold to other biologically active molecules, such as triterpenoids, has been achieved using methods like the acid chloride method or coupling agents such as Mukaiyama's reagent. nih.govnih.gov This strategy creates hybrid molecules that may exhibit synergistic or novel therapeutic effects.

| Derivatization Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Late-Stage C–H Functionalization | Direct modification of carbon-hydrogen bonds on the sulfonamide scaffold via reactions like arylation, alkylation, and halogenation. | Rapid generation of diverse analogues for structure-activity relationship (SAR) studies. | acs.org |

| Bioisosteric Replacement | Substitution of the sulfonamide moiety with other functional groups such as N-acylsulfonamides or sulfondiimidamides. | Improved physicochemical properties, metabolic stability, and target affinity. | nih.govacs.org |

| Enantioselective Modification | Carbene-catalyzed reactions to selectively modify the sulfonamide group, creating specific stereoisomers. | Development of prodrugs with controlled activation and pharmacokinetic profiles. | rsc.org |

| Conjugation Chemistry | Utilizing the amino group to attach other bioactive molecules or polymers. | Creation of hybrid drugs with novel mechanisms of action or targeted delivery capabilities. | nih.govnih.gov |

Advanced In Vitro and In Vivo Biological Evaluation Models

To accurately predict the clinical potential of novel this compound derivatives, research is moving beyond traditional cell cultures and animal models. The development and adoption of advanced, human-relevant evaluation systems are critical for improving the efficiency of the drug discovery pipeline.